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molecular formula C10H8O2S2 B8803526 [2,2'-Bithiophene]-3-acetic acid CAS No. 114973-62-5

[2,2'-Bithiophene]-3-acetic acid

Cat. No. B8803526
M. Wt: 224.3 g/mol
InChI Key: LCRTYYNSHRTINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07321012B2

Procedure details

In a 500 ml flask, 5.5 g (22 mmol) of ethyl (2,2′-bithiophene)-3-acetate dissolved in 50 ml of methanol was added, followed by 200 ml of 15% aqueous sodium hydroxide solution. The solution was refluxed for 3 hours. After cooling down the mixture to room temperature, the solution was concentrated via methanol removal using rotary evaporation. The aqueous solution was washed with diethyl ether, and then acidified with HCl to pH 1 upon which precipitation occurs. The white precipitate was dissolved in CH2Cl2 (150 ml×3) and the organic portion was collected. Chloroform was removed using a rotary evaporator after drying over magnesium sulfate to yield 4.7 g of white solid 96% yield. 1H-NMR (CDCl3): 7.34 (dd, 1H), 7.25 (d, 1H), 7.18 (dd, 1H), 7.08 (dd, 1H), 7.06 (d, 1H), 3.80 (s, 2H).
Name
ethyl (2,2′-bithiophene)-3-acetate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]([O:9]CC)=[O:8])=[C:2]1[C:12]1[S:13][CH:14]=[CH:15][CH:16]=1.[OH-].[Na+]>CO>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]([OH:9])=[O:8])=[C:2]1[C:12]1[S:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
ethyl (2,2′-bithiophene)-3-acetate
Quantity
5.5 g
Type
reactant
Smiles
S1C(=C(C=C1)CC(=O)OCC)C=1SC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated via methanol removal
CUSTOM
Type
CUSTOM
Details
evaporation
WASH
Type
WASH
Details
The aqueous solution was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
acidified with HCl to pH 1 upon which precipitation
DISSOLUTION
Type
DISSOLUTION
Details
The white precipitate was dissolved in CH2Cl2 (150 ml×3)
CUSTOM
Type
CUSTOM
Details
the organic portion was collected
CUSTOM
Type
CUSTOM
Details
Chloroform was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
S1C(=C(C=C1)CC(=O)O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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